molecular formula C14H11ClN4O2 B14175369 (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-58-6

(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Katalognummer: B14175369
CAS-Nummer: 921933-58-6
Molekulargewicht: 302.71 g/mol
InChI-Schlüssel: UYHRENGFFDSVHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure may allow for the development of new therapeutic agents with specific mechanisms of action.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores, such as 1,2,4-benzotriazin-3-one derivatives.

    Chlorinated Aromatics: Compounds with similar chlorinated aromatic structures, such as chlorobenzene derivatives.

    Imino Compounds: Compounds with similar imino groups, such as Schiff bases.

Uniqueness

(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

921933-58-6

Molekularformel

C14H11ClN4O2

Molekulargewicht

302.71 g/mol

IUPAC-Name

N-benzyl-7-chloro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C14H11ClN4O2/c15-11-6-7-12-13(8-11)19(21)17-14(18(12)20)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI-Schlüssel

UYHRENGFFDSVHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.